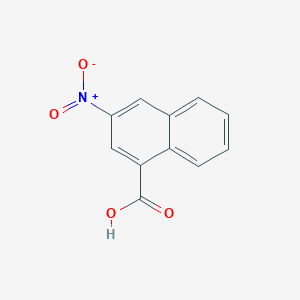

3-Nitro-1-naphthoic acid

Übersicht

Beschreibung

3-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . This compound is used in laboratory chemicals and in the manufacture of other chemical compounds .

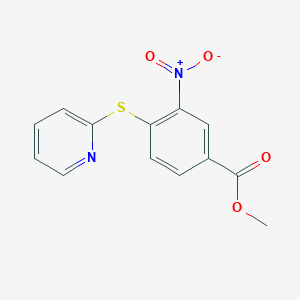

Molecular Structure Analysis

The molecular structure of 3-Nitro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) .

Physical And Chemical Properties Analysis

3-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 83.1 Ų .

Wissenschaftliche Forschungsanwendungen

Dipole Moments in Solution

- Study : "Dipole moments of substituted n-naphthoic acids and methyl 1-naphthoates" by Fujita, T., Koshimįzu, K., & Mitsui, T. (1967).

- Application : Investigated the dipole moments of 1-naphthoic acids, including those substituted with nitro groups, in solution. This research is significant in understanding the conformation of the carboxyl group and rotational isomerism in these compounds, which is crucial for various chemical and physical applications (Fujita, Koshimįzu, & Mitsui, 1967).

Analytical Chemistry in Thorium and Zirconium Determination

- Study : "ANALYTICAL ASPECTS OF SOME ORGANIC COMPOUNDS. PART VI. 2-HYDROXY-3- NAPHTHOIC ACIDS IN THE DETERMINATION OF THORIUM AND ZIRCONIUM" by Datta, S. K. (1957).

- Application : Utilized derivatives of 2-Hydroxy-3-naphthoic acid, including nitro derivatives, for the gravimetric determination of thorium and zirconium. This is relevant in the separation of these elements from various ions and in the extraction of thorium from monazite sands (Datta, 1957).

Photorearrangement in Optical Storage Devices

- Study : "Photorearrangement mechanism of 1-nitro-naphthaldehyde and application to three-dimensional optical storage devices" by Dvornikov, A., Taylor, C. M., Liang, Y., & Rentzepis, P. (1998).

- Application : Explores the photorearrangement of 1-nitro-2-naphthaldehyde, a critical component in developing new memory materials for two-photon three-dimensional optical storage devices. This showcases the potential of nitro-naphthoic acid derivatives in advanced data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).

Environmental Chemistry in Iron Speciation

- Study : "Variation in Fe-organic complexation with depth in the Northwestern Atlantic Ocean as determined using a kinetic approach" by Witter, A., & Luther, G. (1998).

- Application : Investigates the use of 1-nitroso-2-napthol, a related compound, in studying iron speciation and kinetics in seawater. This research is vital for understandingthe distribution and bioavailability of iron in oceanic environments, contributing to our knowledge of marine chemistry and environmental science (Witter & Luther, 1998).

Fluorescent Sensors for Picric Acid Detection

- Study : "1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media" by Chahal, M., & Sankar, M. (2015).

- Application : Demonstrates the use of 1,8-naphthyridine-based sensors for detecting various nitroaromatics including picric acid. This study underscores the relevance of naphthoic acid derivatives in developing sensitive, environmentally friendly detection methodologies for hazardous substances in water (Chahal & Sankar, 2015).

Spectrofluorimetric Analysis in Water

- Study : "Spectrofluorimetric Determination of 3-hidroxy-2-naphthoic Acid by Use of Its Ternary Complex with Zirconium (IV) and Beta-Cyclodextrin: Application to Determination in River Water" by Cañada-Cañada, F., & Rodríguez-Cáceres, M. I. (2006).

- Application : Developed a method for determining 3-hydroxy-2-naphthoic acid in river water. This research highlights the role of naphthoic acid derivatives in environmental monitoring and analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Nitrite Detection and Adsorption in Wastewater

- Study : "Introducing an amine functionalized novel conjugate material for toxic nitrite detection and adsorption from wastewater" by Awual, R., Hasan, M., Islam, A., Rahman, M. M., Asiri, A., Khaleque, A., & Sheikh, C. (2019).

- Application : Presents a novel material functionalized with a 4-nitro-1-naphthylamine ligand for monitoring and removing nitrite from water. This study indicates the potential of naphthoic acid derivatives in water treatment and pollution control (Awual et al., 2019).

Safety and Hazards

3-Nitro-1-naphthoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and face protection, should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

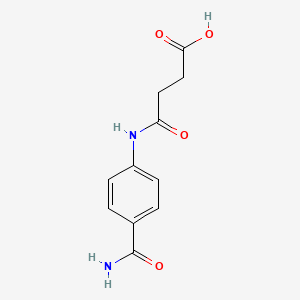

The primary target of 3-Nitro-1-naphthoic acid is succinate dehydrogenase , a key enzyme in the tricarboxylic acid (TCA) cycle . This enzyme plays a crucial role in energy production within cells, converting succinate into fumarate and facilitating the transfer of electrons to the electron transport chain for ATP production .

Mode of Action

3-Nitro-1-naphthoic acid acts as an irreversible inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, disrupting the TCA cycle and leading to a deficiency in ATP production . This results in cellular hypoxia and damage due to energy deprivation .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-Nitro-1-naphthoic acid affects the TCA cycle and the electron transport chain, two central biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, causing energy deprivation within the cell . Additionally, the inhibition of succinate dehydrogenase can lead to the excessive production of free radicals, contributing to oxidative stress .

Result of Action

The action of 3-Nitro-1-naphthoic acid leads to cellular hypoxia and damage due to ATP deficiency . The excessive production of free radicals can also result in oxidative stress, which can cause further cellular damage . These effects at the cellular level can lead to tissue damage and contribute to the symptoms of diseases such as Huntington’s disease .

Action Environment

The action of 3-Nitro-1-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its ability to interact with its target. Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy. For example, under low oxygen concentrations, nitration predominates, while at high oxygen concentrations, lipid peroxidation is the major pathway .

Eigenschaften

IUPAC Name |

3-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNZIGOFCKHWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282467 | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-naphthoic acid | |

CAS RN |

4507-84-0 | |

| Record name | 4507-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)